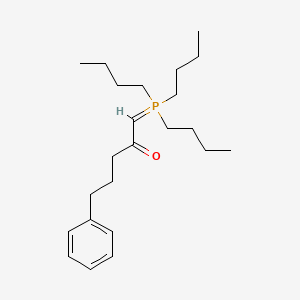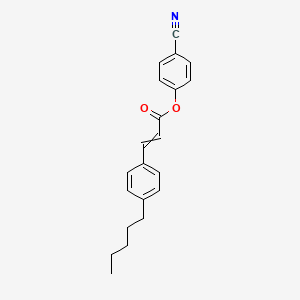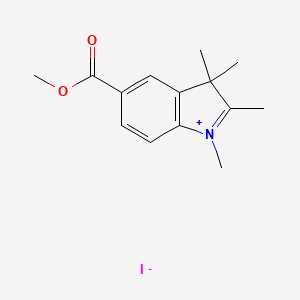![molecular formula C9H14N4S2 B14633087 N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 57125-41-4](/img/structure/B14633087.png)
N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of N-methylthiourea with a pyrimidinylmethyl sulfide derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiourea moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N’-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-4-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-5-yl)methyl]sulfanyl}ethyl)thiourea
Uniqueness
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
57125-41-4 |
|---|---|
Fórmula molecular |
C9H14N4S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-methyl-3-[2-(pyrimidin-2-ylmethylsulfanyl)ethyl]thiourea |
InChI |
InChI=1S/C9H14N4S2/c1-10-9(14)13-5-6-15-7-8-11-3-2-4-12-8/h2-4H,5-7H2,1H3,(H2,10,13,14) |
Clave InChI |
AVFIGWBOQMTHGD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NCCSCC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)


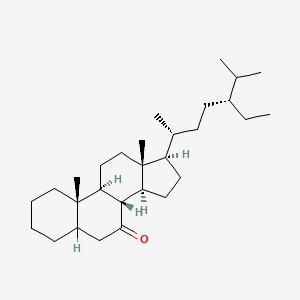
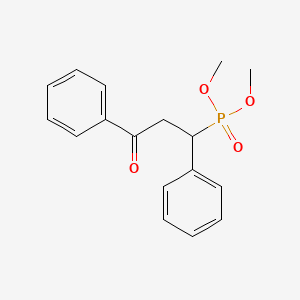

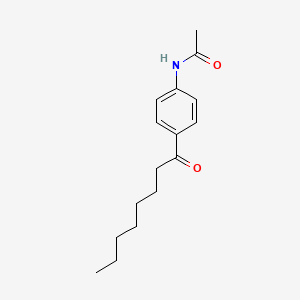
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

